9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

Catalog No.
S540615
CAS No.
352519-21-2
M.F
C19H25N5O3
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amin...

CAS Number

352519-21-2

Product Name

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

IUPAC Name

9-butyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H25N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h8-9,11H,5-7,10H2,1-4H3,(H2,20,21,22)

InChI Key

TUOSCZDRWRYPRS-UHFFFAOYSA-N

SMILES

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

PU3; PU-3; PU 3;

Canonical SMILES

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC

Description

The exact mass of the compound 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is 371.1957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a member of the purine family, specifically classified as a 6-aminopurine. Its molecular formula is C₁₉H₂₅N₅O₃, and it has a molecular weight of approximately 371.43 g/mol . The compound features a butyl group at the 9-position and a 3,4,5-trimethoxybenzyl substituent at the 8-position of the purine ring. This structural configuration contributes to its unique chemical properties and biological activities.

The chemical behavior of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine can be characterized by its reactivity with various electrophiles and nucleophiles due to the presence of multiple functional groups. It can undergo:

  • Nucleophilic substitutions: The amino group at position 6 can react with electrophiles.
  • Alkylation reactions: The butyl group can participate in further alkylation processes.
  • Hydrolysis: Under acidic or basic conditions, the methoxy groups may be hydrolyzed to yield phenolic compounds.

These reactions are significant for potential modifications that enhance its pharmacological properties.

Research indicates that 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine exhibits various biological activities, including:

  • Antitumor effects: The compound has shown promise in inhibiting cancer cell proliferation.
  • Antiviral properties: It may also possess activity against certain viral infections.
  • Cytotoxicity: Studies suggest it can induce apoptosis in specific cancer cell lines .

These activities make it a candidate for further pharmacological studies and potential therapeutic applications.

The synthesis of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. Common methods include:

  • Formation of the purine core: Starting from simpler purine derivatives through condensation reactions.
  • Alkylation: Introducing the butyl group via alkylation of a suitable precursor.
  • Benzyl substitution: Attaching the 3,4,5-trimethoxybenzyl moiety through nucleophilic substitution or coupling reactions.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine are primarily in medicinal chemistry and pharmacology:

  • Drug development: Its antitumor and antiviral properties make it a candidate for new drug formulations.
  • Research tool: It can be used in studies investigating purine metabolism and signaling pathways.

These applications highlight its relevance in both academic research and pharmaceutical industries.

Interaction studies involving 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine focus on its binding affinities with various biological targets:

  • Enzyme inhibition: Investigations into its effects on enzymes involved in nucleotide metabolism have been conducted.
  • Receptor interactions: Studies assessing its binding to specific receptors can provide insights into its mechanism of action.

Understanding these interactions is crucial for elucidating its pharmacodynamics and potential side effects.

Several compounds share structural similarities with 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine. Notable examples include:

Compound NameMolecular FormulaKey Features
9-Butyl-8-(2-chloro-3,4,5-trimethoxy-benzyl)-9H-purin-6-amineC₁₉H₂₄ClN₅O₃Contains a chloro substituent instead of a methoxy group
9-Ethyl-8-(3,4-dimethoxybenzyl)-9H-purin-6-amineC₁₇H₂₃N₅O₂Shorter ethyl chain; fewer methoxy groups
2-Amino-6-(3,4-dimethoxyphenyl)-purineC₁₃H₁₅N₅O₂Lacks butyl group; simpler structure

These comparisons highlight the uniqueness of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine in terms of its complex substituents and potential biological activities. Its distinct structural features may contribute to its specific mechanisms of action and therapeutic potentials.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

371.19573968 g/mol

Monoisotopic Mass

371.19573968 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

9-Butyl-8-(3,4,5-Trimethoxybenzyl)-9h-Purin-6-Amine

Dates

Modify: 2024-02-18
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